2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
Description
Contextualizing 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester within the Broader Class of 2,4-Diketo Esters
This compound is a derivative of 2,4-diketobutanoic acid. nih.gov The core structure is characterized by a four-carbon chain containing two ketone functional groups at the second and fourth positions and a methyl ester at the first position. The distinguishing feature of this specific compound is the presence of a meta-tolyl group (a benzene (B151609) ring substituted with a methyl group at the meta-position) attached to the fourth carbon.
This structure places it firmly within the class of 2,4-diketo esters, which are widely recognized as crucial intermediates in organic synthesis and medicinal chemistry. nih.gov The general structure of an aryl-substituted 2,4-diketo ester is shown below, with the "m-tolyl" group being the specific aryl substituent for the compound .
General Chemical Structure of Aryl-Substituted 2,4-Dioxo-Butyric Acid Methyl Esters
| Component | Description |
| Aryl Group (Ar) | An aromatic ring system. For the subject compound, this is an m-tolyl group. |
| Diketone Moiety | The -C(=O)CH₂C(=O)- portion, which is a key reactive center. |
| Methyl Ester | The -C(=O)OCH₃ group. |
The reactivity of 2,4-diketo esters is largely dictated by the presence of the diketone and ester functional groups. This arrangement allows for a variety of chemical transformations, making them valuable building blocks for more complex molecules. nih.gov
Significance of 2,4-Dioxo Ester Scaffolds in Modern Chemical Research and Development
The 2,4-diketo ester scaffold is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. The significance of these scaffolds stems from several key attributes:
Synthetic Accessibility: Derivatives of 2,4-diketo esters can be prepared through established synthetic methodologies, allowing for the systematic modification of the aryl group and other parts of the molecule. nih.gov
Biological Activity: The 2,4-diketonate structure is found in numerous biologically active natural products and synthetic compounds. Derivatives have shown a wide range of interesting biological properties with potential clinical applications against a broad spectrum of diseases. nih.gov
Versatile Intermediates: These compounds are crucial intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and quinoxalinones, many of which exhibit significant pharmacological activities. nih.gov
The research into these scaffolds has led to the discovery of compounds with potential anti-infective, antineoplastic, and antiviral properties. nih.gov For instance, certain β-keto esters, a related class, have been investigated for their ability to inhibit quorum-sensing in bacteria, a communication process that regulates virulence.
Scope and Objectives of Academic Inquiry into this compound and its Structural Analogues
While specific academic inquiry into this compound is limited, the objectives for studying its structural analogues are well-defined. Research in this area typically focuses on several key goals:
Development of Novel Synthetic Methodologies: A primary objective is to create efficient and versatile methods for synthesizing a library of 2,4-diketo ester derivatives with diverse aryl substituents. nih.gov This allows for the exploration of structure-activity relationships.
Evaluation of Biological Properties: A major thrust of the research is to screen these compounds for various biological activities. This includes testing for antibacterial, antifungal, antitumor, and antiviral efficacy.
Understanding Mechanisms of Action: For compounds that show promising biological activity, a further objective is to elucidate their mechanism of action at the molecular level. This involves identifying the specific enzymes, receptors, or other biological targets with which they interact.
The study of structural analogues, such as those with different substituents on the phenyl ring (e.g., ortho- or para-tolyl groups) or different aryl groups altogether, helps researchers to understand how a compound's structure influences its chemical and biological properties. This knowledge is crucial for the rational design of new and more effective molecules for a variety of applications.
Physicochemical Properties of Related Aryl-Substituted 2,4-Dioxo-Butyric Acid Methyl Esters
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2,4-dioxo-4-phenylbutanoate | 20577-73-5 | C₁₁H₁₀O₄ | 206.19 |
| Methyl 2,4-dioxo-4-(o-tolyl)butanoate | 1037130-77-0 | C₁₂H₁₂O₄ | 220.22 |
| Methyl 2,4-dioxo-4-(p-tolyl)butanoate | 39757-29-4 | C₁₂H₁₂O₄ | 220.22 |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-4-3-5-9(6-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYZGYZMQXHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,4 Dioxo 4 M Tolyl Butyric Acid Methyl Ester
General Synthetic Approaches to 2,4-Diketo Esters
The synthesis of 2,4-diketo esters is most commonly achieved through the Claisen condensation reaction, a fundamental carbon-carbon bond-forming process in organic chemistry. connectjournals.comlibretexts.org This reaction typically involves the condensation of an ester with another carbonyl compound in the presence of a strong base. connectjournals.comlibretexts.org For the synthesis of 2,4-diketo esters, a crossed Claisen condensation is often employed, where an ester with α-hydrogens is reacted with an ester that preferably lacks α-hydrogens to minimize self-condensation products. chemistrysteps.comlibretexts.org
Another prevalent method is the acylation of β-keto esters, such as methyl acetoacetate (B1235776), with an appropriate acylating agent, like an acid chloride. This approach provides a direct and efficient route to the desired 2,4-dicarbonyl system. The reaction is typically carried out in the presence of a base to facilitate the formation of the enolate of the β-keto ester, which then acts as the nucleophile.
Targeted Synthesis of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester
The synthesis of the title compound, while not extensively detailed in dedicated publications, can be reliably achieved through established organic reactions.
Established Synthetic Routes and Reaction Conditions
The most direct and established route for the synthesis of this compound is the crossed Claisen condensation. This would involve the reaction of methyl m-toluate with methyl acetate (B1210297). To favor the desired product, the enolate of methyl acetate is generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and then reacted with methyl m-toluate, which acts as the electrophile. youtube.com
Alternatively, and perhaps more efficiently, the acylation of methyl acetoacetate with m-toluoyl chloride offers a high-yielding pathway. The synthesis of the necessary precursor, m-toluoyl chloride, can be readily accomplished by treating m-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. wpmucdn.commiracosta.educhemconnections.org The subsequent reaction of m-toluoyl chloride with the enolate of methyl acetoacetate, typically generated using a base like sodium hydride or an alkoxide, would yield the target compound.
A general procedure for the acylation of a β-keto ester is presented in the table below:
| Step | Reactants | Reagents | Solvent | Typical Conditions | Product |
| 1 | m-Toluic acid | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | Reflux | m-Toluoyl chloride |
| 2 | Methyl acetoacetate, m-Toluoyl chloride | Sodium hydride (NaH) or Sodium ethoxide (NaOEt) | Tetrahydrofuran (THF) or Ethanol (B145695) | 0 °C to room temperature | This compound |
Development of Novel and Efficient Methodologies
While the Claisen condensation remains a cornerstone, modern organic synthesis continually seeks milder and more efficient methods. One such approach involves the use of different catalytic systems to promote the condensation reaction under less stringent conditions. For instance, the use of magnesium chloride and a tertiary amine base has been shown to facilitate the C-acylation of malonates and acetoacetates with acid chlorides, offering an alternative to stronger bases.
Furthermore, methodologies involving the carboxylation of ketone enolates using reagents like methyl chloroformate in the presence of a strong base represent a potential route. nih.gov In the context of the target molecule, this would entail the generation of the enolate of m-methylacetophenone followed by reaction with methyl chloroformate.
Role of Precursors such as Acetylenic Compounds in Synthesis
The use of acetylenic compounds provides an alternative synthetic strategy for constructing the 1,3-dicarbonyl motif. One plausible route involves the palladium-catalyzed 1,4-addition of a terminal alkyne to a conjugated enone, which can be followed by oxidation. orgsyn.org A more direct, though less common, approach could involve the reaction of a metalated terminal alkyne with a chloroformate derivative. For instance, the lithium or magnesium salt of m-tolylacetylene could potentially react with methyl chloroformate, and subsequent hydration of the resulting propiolate ester would yield the β-keto ester. While not a standard method for this specific class of compounds, the versatility of acetylenic precursors in organic synthesis suggests this as a viable area for methodological development.
Derivatization and Functionalization Reactions of the this compound Core
The 1,3-dicarbonyl moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations, making it an excellent starting material for the synthesis of more complex molecules, particularly heterocycles.
Synthesis of Novel Analogues and Homologs
The reactive nature of the diketone functionality allows for the construction of various heterocyclic systems through condensation reactions with binucleophiles.
Quinoxalines: Reaction with o-phenylenediamine (B120857) in a suitable solvent like ethanol or acetic acid will lead to the formation of a quinoxaline (B1680401) derivative. organic-chemistry.orgnih.govsapub.orgnih.gov The reaction proceeds through initial condensation of one of the carbonyl groups with an amino group, followed by cyclization and dehydration.
Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) in the presence of a base or acid catalyst can yield pyrimidine (B1678525) derivatives. bu.edu.egorganic-chemistry.orgresearchgate.netnih.govmdpi.com These reactions are fundamental in the synthesis of a wide range of biologically active compounds.
Knoevenagel Condensation: The active methylene (B1212753) group situated between the two carbonyls can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgrsc.orgorganic-chemistry.orgresearchgate.net This reaction, typically catalyzed by a weak base, would lead to the formation of a new carbon-carbon double bond, allowing for the introduction of various substituents.
The following table summarizes some potential derivatization reactions:
| Reactant | Reagent | Product Class |
| This compound | o-Phenylenediamine | Quinoxaline |
| This compound | Urea | Pyrimidine |
| This compound | Aromatic Aldehyde | α,β-Unsaturated dicarbonyl compound |
Modifications of the Aromatic Moiety
The substitution on the aromatic ring significantly influences the electronic properties and reactivity of the entire molecule. Various analogs of 2,4-dioxo-4-aryl-butyric acid methyl ester have been synthesized to explore these effects. These derivatives serve as important building blocks for creating a library of compounds with diverse functionalities. For instance, they are key intermediates in the synthesis of potential therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com
Research has focused on variants where the m-tolyl group is replaced by other substituted or unsubstituted aromatic systems. These modifications are crucial in medicinal chemistry for studying structure-activity relationships (SAR). nih.gov The synthesis of these analogs often involves the condensation of an appropriate acetophenone (B1666503) derivative with a dialkyl oxalate (B1200264). ut.ac.ir
Below is a table of representative aromatic moiety variants:
| Aromatic Moiety | Compound Name | CAS Number |
| Phenyl | Methyl 2,4-dioxo-4-phenylbutanoate | 20577-73-5 nih.gov |
| 4-Chlorophenyl | 4-(4-Chloro-phenyl)-2,4-dioxo-butyric acid methyl ester | 40019-38-1 chemimpex.com |
| 2-Thienyl | Methyl 2,4-dioxo-4-(2-thienyl)butyrate | 57409-51-5 tcichemicals.comchemimpex.com |
| 3,4,5-Trimethoxyphenyl | 2,4-dioxo-4-(3,4,5-trimethoxy-phenyl)-butyric acid methyl ester | 70311-74-9 guidechem.com |
| 5-Trifluoromethyl-thiophen-2-yl | 2,4-Dioxo-4-(5-trifluoromethyl-thiophen-2-yl)-butyric acid | Not specified |
This table is generated based on available data and is not exhaustive.
The thiophene-containing analog, Methyl 2,4-dioxo-4-(2-thienyl)butyrate, is a notable example used in the synthesis of biologically active derivatives and in materials science for developing novel polymers. chemimpex.com Similarly, the 4-chlorophenyl variant is a precursor in the agrochemical sector for herbicides and pesticides and in pharmaceutical development. chemimpex.com
Variations of the Ester Group
While the methyl ester is common, variations in the ester group can also be synthetically useful. The ethyl ester analog, 2,4-Dioxo-4-o-tolyl-butyric acid ethyl ester, is one such example. Ethyl esters, such as Ethyl 2,4-dioxo-4-phenylbutyrate, have been used as versatile intermediates for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters. researchgate.net The synthesis of these esters can be achieved through methods like refluxing the corresponding butanoic acid with ethanol in the presence of an acid catalyst like p-toluenesulfonic acid. chemicalbook.com
Cyclization Reactions and Heterocycle Formation
The 1,3-dicarbonyl motif in 2,4-dioxo-4-arylbutanoates is a prime substrate for cyclization reactions to form various heterocycles. Studies on the related compound, methyl 2,4-dioxo-4-phenylbutanoate, have shown its utility in three-component reactions. For example, its reaction with aromatic aldehydes and propane-1,2-diamine yields 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net This demonstrates a pathway for constructing substituted pyrrolinone rings, which are important structural motifs in medicinal chemistry. The reaction outcome can be dependent on the molar ratios of the reactants. researchgate.net
Nucleophilic Addition and Decyclization Processes
The carbonyl groups in the this compound are electrophilic centers and are susceptible to nucleophilic attack. byjus.comlibretexts.org This is a fundamental reaction for this class of compounds. libretexts.org Nucleophilic addition reactions can lead to the formation of a tetrahedral intermediate, where the carbonyl carbon's hybridization changes from sp² to sp³. libretexts.org This intermediate can then be protonated to yield an alcohol. libretexts.org
In the context of the heterocyclic products formed from cyclization reactions (as described in 2.3.2), subsequent reactions can occur. For instance, substituted 1-(2-aminopropyl)-2,5-dihydro-1H-pyrrol-2-ones can further react with aromatic amines and hydrazines. researchgate.net In some cases, these reactions can lead to more complex fused heterocyclic systems or undergo ring-chain transformations, indicating a dynamic interplay between cyclization and decyclization (ring-opening) processes. researchgate.net
Reactions Involving Related Butanoic Acid Derivatives
The chemistry of related butanoic acid derivatives provides insight into the potential reactions of this compound. For example, the reduction of a ketone in a butanoic acid derivative is a common transformation. The ketone group of fenofibric acid, a methylpropanoic acid derivative, can be reduced using sodium borohydride. nih.gov Similarly, β-benzoylpropionic acid can be reduced to γ-phenylbutyric acid via the Clemmensen reduction using amalgamated zinc and hydrochloric acid. orgsyn.org These methods could potentially be applied to reduce one of the carbonyl groups in the title compound. Furthermore, glutaric anhydride (B1165640) reacts with amines like 2,4-dichloroaniline (B164938) to form 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, showcasing reactions that form amide linkages from related dicarboxylic acid derivatives. mdpi.com
Mechanistic Investigations of Chemical Transformations
Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic pathways.
Elucidation of Reaction Pathways and Intermediates
The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. byjus.com This breaks the carbon-oxygen pi bond, and the electrons are transferred to the oxygen atom, forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.org Subsequent protonation of this intermediate yields an alcohol derivative. byjus.com For weak nucleophiles, the reaction may require activation by an acid catalyst. byjus.com
In multi-component reactions leading to heterocycles, the pathway is more complex. The formation of 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones from methyl 2,4-dioxo-4-phenylbutanoate likely proceeds through a series of imine/enamine formations and intramolecular cyclizations. researchgate.net The precise sequence of bond formations and the nature of the key intermediates are subjects of detailed mechanistic studies. In some cases, unexpected rearrangements and transformations can occur, such as the transformation of a pyrrolidine (B122466) ring into a pyrazole (B372694), suggesting the presence of dynamic equilibria and competing reaction pathways under certain conditions. researchgate.net
Role of Keto-Enol Tautomerism in Reactivity
The chemical reactivity of this compound is profoundly influenced by the phenomenon of keto-enol tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. cymitquimica.com In the case of this β-keto ester, a dynamic equilibrium exists between the diketo form and two possible enol forms. This equilibrium is not static and can be influenced by various factors, including the solvent, temperature, and pH. The presence of both keto and enol tautomers means that the compound can exhibit dual reactivity, behaving as both a carbon nucleophile and an oxygen nucleophile, depending on the reaction conditions and the nature of the electrophile.
The diketo tautomer possesses two electrophilic carbonyl carbons. The methylene protons situated between these two carbonyl groups are acidic due to the electron-withdrawing nature of the adjacent carbonyls. Deprotonation of this α-carbon leads to the formation of a resonance-stabilized enolate ion, which is a potent carbon nucleophile.
The enol tautomers, on the other hand, feature a carbon-carbon double bond and a hydroxyl group. This enolic form possesses a nucleophilic α-carbon, similar to the enolate, and can also react as an oxygen nucleophile via the hydroxyl group. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring. rsc.org This intramolecular hydrogen bonding is a key factor in favoring the enol tautomer, particularly in non-polar solvents. researchgate.net
The equilibrium between the keto and enol forms is highly dependent on the solvent environment. In polar aprotic solvents, the diketo form is generally favored as the solvent molecules can effectively solvate the polar carbonyl groups. researchgate.net Conversely, in non-polar solvents, the enol form tends to predominate, stabilized by the aforementioned intramolecular hydrogen bond. researchgate.net The general trend is that as the polarity of the solvent decreases, the percentage of the enol form at equilibrium increases.
To illustrate the solvent's influence on the tautomeric equilibrium, the following table provides hypothetical data for a compound structurally similar to this compound, based on established trends for β-dicarbonyl compounds.
| Solvent | Solvent Type | % Keto Form (Predicted) | % Enol Form (Predicted) |
|---|---|---|---|
| Hexane | Non-Polar | ~10 | ~90 |
| Carbon Tetrachloride | Non-Polar | ~15 | ~85 |
| Chloroform | Polar Aprotic | ~40 | ~60 |
| Acetone | Polar Aprotic | ~60 | ~40 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~85 | ~15 |
| Methanol (B129727) | Polar Protic | ~75 | ~25 |
| Water | Polar Protic | >95 | <5 |
The reactivity of this compound in synthetic transformations is a direct consequence of this tautomeric equilibrium. For instance, in reactions with soft electrophiles, the reaction is likely to proceed through the nucleophilic α-carbon of the enol or enolate. In contrast, reactions with hard electrophiles may favor attack at the oxygen atom of the enolate. The ability to control the position of the keto-enol equilibrium through the choice of solvent and reaction conditions provides a powerful tool for directing the outcome of chemical reactions involving this versatile compound.
Applications in Advanced Organic Synthesis
2,4-Dioxo-4-m-tolyl-butyric acid methyl ester as a Versatile Building Block in Complex Molecule Construction
The unique structural features of this compound make it an exceptionally valuable building block for the synthesis of complex molecules. The reactivity of its dicarbonyl moiety allows for a variety of chemical transformations, enabling the construction of diverse carbocyclic and heterocyclic frameworks. The tolyl group introduces a specific aromatic substitution pattern that can be crucial for tuning the electronic and steric properties of the final products.
The versatility of this building block is evident in its ability to participate in a range of condensation and cyclization reactions. For instance, the active methylene (B1212753) group situated between the two carbonyls is readily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles. This reactivity is fundamental to its application in constructing larger molecular scaffolds.
Table 1: Reactive Sites and Potential Transformations
| Reactive Site | Type of Reactivity | Potential Reactions | Resulting Structures |
| C2-Carbonyl | Electrophilic | Nucleophilic addition | Alcohols, imines |
| C4-Carbonyl | Electrophilic | Nucleophilic addition | Alcohols, imines |
| Methylene (C3) | Nucleophilic (as enolate) | Alkylation, acylation, condensation | Substituted dicarbonyls, heterocycles |
| Ester Group | Electrophilic | Hydrolysis, amidation, transesterification | Carboxylic acids, amides, different esters |
Strategic Utilization in the Synthesis of Organic Compounds
The strategic deployment of this compound as a starting material has led to the efficient synthesis of a variety of organic compounds, particularly heterocyclic systems. The inherent reactivity of the 1,3-dicarbonyl motif provides a powerful tool for the construction of five- and six-membered rings, which are prevalent in biologically active molecules and functional materials.
One of the most common applications of related 2,4-dioxoesters is in the synthesis of pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles such as hydrazines, hydroxylamine (B1172632), and ureas or amidines, respectively. For example, the reaction with hydrazine (B178648) derivatives would lead to the formation of pyrazole-containing compounds, with the substitution pattern on the final product being dictated by the substituents on both the dicarbonyl compound and the hydrazine.
Table 2: Examples of Heterocyclic Systems Synthesized from 2,4-Dioxoesters
| Dinucleophile | Resulting Heterocycle | General Reaction Scheme |
| Hydrazine (R-NHNH₂) | Pyrazole (B372694) | Condensation and cyclization |
| Hydroxylamine (NH₂OH) | Isoxazole | Condensation and cyclization |
| Amidines/Urea | Pyrimidine (B1678525)/Pyrimidone | Condensation and cyclization |
| o-Phenylenediamine (B120857) | Benzodiazepine | Condensation and cyclization |
These synthetic routes are highly valued for their atom economy and the ability to generate molecular complexity in a limited number of steps. The m-tolyl substituent on the aromatic ring can play a significant role in influencing the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.
Contribution to the Development of Innovative Synthetic Strategies
The use of this compound and its analogs has contributed to the development of novel synthetic strategies. The reactivity of this class of compounds has been exploited in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. MCRs are highly desirable in modern organic synthesis due to their efficiency, convergence, and ability to rapidly generate libraries of complex molecules.
For instance, a Hantzsch-like reaction involving a 2,4-dioxoester, an aldehyde, and an amino-functionalized component could lead to the formation of complex dihydropyridine (B1217469) derivatives. The versatility of the dicarbonyl starting material allows for a wide range of substituents to be incorporated into the final product, facilitating the exploration of structure-activity relationships in drug discovery programs.
Furthermore, the development of catalytic asymmetric reactions utilizing substrates like this compound is an area of active research. The ability to control the stereochemistry during the synthesis of complex molecules is of paramount importance, particularly in the synthesis of pharmaceuticals. Chiral catalysts can be employed to induce enantioselectivity in reactions involving the prochiral centers of this versatile building block, leading to the synthesis of enantioenriched products.
Medicinal Chemistry and Pharmacological Relevance of 2,4 Dioxo 4 M Tolyl Butyric Acid Methyl Ester Derivatives
Exploration of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester Analogues as Key Intermediates for Pharmaceutical Development
In the field of medicinal chemistry, certain molecular structures, often referred to as "privileged scaffolds," appear repeatedly in a variety of biologically active compounds. The 2,4-diketo ester moiety, the core of this compound, is recognized as such a scaffold. nih.gov These structures are considered crucial intermediates for drug discovery due to their ability to interact with a wide range of biological targets. nih.gov
The utility of 2,4-Dioxo-4-aryl-butyric acid esters, including the m-tolyl variant, lies in their synthetic accessibility and the reactivity of their ketone and ester functional groups. This allows chemists to use them as starting materials for constructing more complex molecules, such as various heterocyclic systems like pyrazoles, isoxazoles, and quinoxalinones, many of which exhibit significant pharmacological properties. nih.gov The presence of the m-tolyl group provides a specific lipophilic domain and steric profile that can be fine-tuned to optimize interactions with biological targets. Researchers leverage these intermediates to develop novel compounds with potential applications across a spectrum of diseases, underscoring their importance in pharmaceutical development pipelines. nih.gov
Design and Synthesis of Derivatives for Biological Evaluation
The design of derivatives based on the this compound scaffold is often guided by computer-aided drug design (CADD) techniques. researchgate.net Rational drug design allows for the conceptualization of new molecules with specific geometric and chemical properties tailored to bind effectively within the receptor cavity of a target protein. researchgate.net Starting with a lead moiety like a 2,4-dioxo-4-arylbutanoic acid, chemists can systematically alter functional groups to explore the structure-activity relationship and optimize potency and pharmacokinetic properties. researchgate.netipbcams.ac.cn
The synthesis of these designed derivatives is a cornerstone of medicinal chemistry, enabling their subsequent biological evaluation. nih.govmdpi.com A common synthetic approach involves the Claisen condensation reaction between a methyl aryl ketone (like 3'-methylacetophenone) and a dialkyl oxalate (B1200264) (like dimethyl oxalate) to form the core 2,4-dioxo ester structure. From this central intermediate, a variety of derivatives can be prepared. For instance, reactions with hydrazines can yield pyrazole (B372694) derivatives, while hydroxylamine (B1172632) can be used to form isoxazoles. These synthetic routes are valued for their efficiency and the ability to generate a diverse library of compounds for biological screening. researchgate.net
Mechanistic Insights into Biological Interactions
Understanding how these molecules interact with biological systems at a molecular level is crucial for drug development. This involves studying their binding to target proteins and analyzing the non-covalent forces that govern these interactions.
Molecular docking studies are a powerful computational tool used to predict and analyze the binding of ligands to the active sites of enzymes and receptors. researchgate.net For analogues of this compound, such as the closely related 2,4-dioxo-4-phenylbutanoic acid, docking studies have been employed to investigate their potential as enzyme inhibitors. researchgate.net
One such study focused on the enzyme mtFabH (PDB ID: 1HZP) from Mycobacterium tuberculosis, a key target for developing new anti-tuberculosis drugs. researchgate.net In these simulations, the 2,4-dioxo-4-phenylbutanoic acid analogues were placed into the active site of the 1HZP enzyme to determine their binding orientation and affinity. The results of these studies help identify which derivatives are most likely to be potent inhibitors, guiding further synthetic efforts. researchgate.net
The binding of a ligand to a biological target is mediated by a network of supramolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking analyses provide detailed insights into these specific interactions. researchgate.net
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds and evaluating how chemical modifications affect their biological activity. This systematic approach provides critical information for optimizing lead compounds into potent drug candidates.
For derivatives of the 2,4-dioxo-4-aryl-butyric acid scaffold, SAR studies have yielded important insights. For example, in the context of inhibiting the 1HZP enzyme, docking analysis revealed that specific substitutions on the aromatic ring significantly influence inhibitory potential. researchgate.net It was found that adding electron-withdrawing or hydrogen-bond-donating groups, such as sulfonic acid (-SO₃H) and methoxy (B1213986) (-OCH₃) groups, resulted in more efficient inhibition of the 1HZP enzyme's activity. researchgate.net This suggests that these groups may form additional favorable interactions with the enzyme's active site, thereby enhancing the binding affinity. This type of information is invaluable for the rational design of next-generation inhibitors.
The table below summarizes the molecular properties of representative tuberculostatic agents that were compared against the 2,4-dioxo-4-phenylbutanoic acid analogs in a research study. researchgate.net
| Molecule Code | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| INH | 137.14 | -0.65 | 2 | 2 |
| PZA | 123.11 | -0.46 | 1 | 2 |
| EMB | 204.31 | -0.39 | 4 | 2 |
| RIF | 822.94 | 4.89 | 5 | 11 |
| SM | 581.57 | -7.59 | 11 | 12 |
The following table details the predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for a selection of 2,4-dioxo-4-phenylbutanoic acid analogs from the same study. researchgate.net
| Ligand No. | Blood-Brain Barrier (BBB) Level | Absorption Level | Solubility Level | Hepatotoxicity Level |
| Ligand 1a | 3 (Low) | 0 (Good) | -2.6 (Good) | 1 (Low) |
| Ligand 2b | 3 (Low) | 0 (Good) | -3.5 (Moderate) | 1 (Low) |
| Ligand 3c | 4 (Very Low) | 0 (Good) | -3.9 (Moderate) | 1 (Low) |
| Ligand 4d | 3 (Low) | 0 (Good) | -3.2 (Good) | 1 (Low) |
| Ligand 5e | 3 (Low) | 0 (Good) | -3.8 (Moderate) | 1 (Low) |
Role in Agricultural Chemistry and Crop Protection
Application as a Precursor in the Formulation of Agrochemicals
The chemical architecture of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester, featuring a reactive dioxo structure, makes it a valuable building block in organic synthesis for creating more complex, biologically active molecules. In the agrochemical industry, compounds with similar structures, such as 4-(4-Chloro-phenyl)-2,4-dioxo-butyric acid methyl ester, are utilized as key intermediates in the formulation of crop protection products. These precursors undergo further chemical modifications to produce the active ingredients found in commercial agrochemical formulations. The synthesis process often involves reactions that target the ester or ketone functional groups to build larger molecules with specific herbicidal or pesticidal properties.
Development of Compounds for Herbicidal and Pesticidal Applications
The development of new herbicides and pesticides is a critical area of research aimed at improving food security. Chemical precursors like this compound are foundational to this process. By modifying the core structure of such precursors, chemists can design novel compounds with enhanced efficacy and selectivity. For instance, derivatives of similar dioxo-butyric acid esters are investigated for their ability to act as herbicides and pesticides. The tolyl group in this compound can be a key determinant of the biological activity of its derivatives, influencing how the final compound interacts with its target in a weed or pest.
The following table outlines potential classes of agrochemicals that could be synthesized from precursors like this compound, based on the known applications of structurally related compounds.
| Agrochemical Class | Potential Synthetic Application of Precursor | Target Organism |
| Herbicides | Synthesis of active ingredients that inhibit plant-specific enzymes. | Broadleaf and grassy weeds |
| Pesticides | Development of insecticides that disrupt the nervous system of insects. | Various insect pests |
| Fungicides | Creation of compounds that interfere with fungal cell wall synthesis. | Pathogenic fungi |
Mechanisms of Modifying Biological Pathways for Enhanced Crop Yield and Pest Resistance
The ultimate goal of using agrochemicals derived from precursors such as this compound is to favorably alter the biological pathways of crops and pests. The ability of these derived compounds to modify biological pathways is a key factor in their effectiveness. For example, herbicides developed from analogous precursors can act by inhibiting essential plant enzymes, leading to the death of the target weed with minimal impact on the crop.
One common mechanism of action for modern herbicides is the inhibition of specific enzymes that are vital for plant growth but are not present in animals, ensuring their selective toxicity. For example, derivatives of similar chemical structures have been designed to inhibit enzymes in the amino acid synthesis pathways of plants.
Similarly, pesticides derived from such precursors can be designed to target unique biological pathways in insects, such as their nervous system or developmental processes. This targeted approach can lead to more effective pest control while minimizing harm to non-target organisms and the environment. The modification of these pathways can lead to significant improvements in crop health and productivity, contributing to a more sustainable agricultural system.
The table below details some of the biological pathways that can be targeted by agrochemicals derived from precursors like this compound.
| Target Biological Pathway | Effect on Pest/Weed | Desired Outcome for Crop |
| Amino Acid Synthesis | Inhibition of essential amino acid production, leading to growth arrest and death. | Reduced weed competition, leading to increased nutrient and water availability for the crop. |
| Photosynthesis | Disruption of the photosynthetic process, preventing energy production. | Enhanced sunlight capture and energy conversion by the crop due to the elimination of competing weeds. |
| Nervous System Function (in insects) | Overstimulation or blocking of nerve impulses, resulting in paralysis and death. | Protection from insect damage, leading to higher quality and yield of the crop. |
| Chitin Synthesis (in insects and fungi) | Inhibition of the formation of the exoskeleton or cell wall, leading to developmental failure. | Reduced damage from insect feeding and fungal diseases, improving overall plant health. |
Advanced Materials Science Applications
Potential in the Creation of Novel Polymers and Coatings
Development of Functional Materials with Tailored Properties
Similarly, there is a lack of specific published research on the use of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester in the development of functional materials with tailored properties. In principle, β-diketones are known to be valuable precursors in the synthesis of a variety of materials due to their ability to form stable complexes with a wide range of metals and their versatile chemical reactivity. researchgate.netmdpi.comijpras.com These characteristics can be exploited to create materials with specific optical, electronic, or magnetic properties. For instance, β-diketone derivatives are utilized in the synthesis of fluorescent molecules and semiconductors. researchgate.net The potential exists to incorporate substituents that can be further modified, for example, through polymerization, which opens up numerous possibilities for material applications. icm.edu.pl Despite this general potential for the class of compounds, specific research demonstrating the synthesis and characterization of functional materials derived from this compound has not been identified.
Integration into Organic Electronic Materials (e.g., Organic Solar Cells via related Butyric Acid Methyl Esters)
While direct applications of this compound in organic electronics are not documented, a closely related class of butyric acid methyl esters, specifically fullerene derivatives, have become cornerstone materials in the field, particularly in organic solar cells (OSCs). The most prominent example is rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM), a solubilized derivative of buckminsterfullerene (B74262) C60. ossila.commstnano.com
PCBM is widely employed as an electron-accepting material in bulk heterojunction (BHJ) organic photovoltaics. ossila.com In these devices, PCBM is blended with a conjugated polymer that acts as the electron donor. This blend creates a large interfacial area for efficient charge separation following light absorption. mdpi.comacs.org The unique properties of PCBM, including its high electron mobility, have been instrumental in advancing the power conversion efficiency of polymer-based solar cells. ossila.comchemborun.com
Research has extensively focused on optimizing the performance of polymer:PCBM blend solar cells. A popular and well-studied system is the blend of poly(3-hexylthiophene) (P3HT) as the donor and PCBM as the acceptor. mstnano.comrsc.orgscientific.net The morphology of the P3HT:PCBM blend is a critical factor influencing device efficiency, and techniques such as thermal and solvent annealing are employed to control this morphology. rsc.org
The integration of PCBM and its derivatives is not limited to polymer-based solar cells. It is also utilized as an electron transport material in perovskite solar cells, another promising photovoltaic technology. mdpi.com In perovskite devices, a layer of PCBM can facilitate efficient electron extraction and transport, contributing to high device performance. mdpi.com The photochemical dimerization of PCBM has also been studied, as it can have both beneficial and detrimental effects on the performance and stability of organic solar cells. umons.ac.be
Furthermore, derivatives of PCBM, such as bis-adducts of phenyl-C61 butyric acid methyl ester, have been synthesized and investigated to tune the electronic properties of the acceptor material. acs.org While these fullerene derivatives are structurally distinct from this compound, their successful application highlights the significant role that butyric acid methyl ester functionalization has played in the development of high-performance organic electronic materials.
Below is a data table summarizing the key properties and device performance of P3HT:PCBM based organic solar cells.
| Parameter | Value | Reference |
| Donor Material | Poly(3-hexylthiophene) (P3HT) | mdpi.com |
| Acceptor Material | rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM) | mdpi.com |
| Common Mass Ratio (P3HT:PCBM) | 1:1 | mdpi.com |
| Typical Solvent | Chlorobenzene | mdpi.com |
| Power Conversion Efficiency (PCE) | up to ~5% | mdpi.com |
| Inserted PCBM Layer PCE | 4.24% | rsc.org |
Another table presents the impact of adding PCBM to a perovskite solar cell.
| Device Structure | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | Efficiency (%) |
| Pure MAPbI3 | - | - | - | 14.34 |
| PCBM-MAPbI3 Hybrid (0.005:1 ratio) | 1.0089 | 22.76 | 72.2 | 16.55 |
Data sourced from a study on Phenyl-C61-Butyric Acid Methyl Ester Hybrid Solutions for Perovskite Solar Cells. mdpi.com
Theoretical and Computational Studies of 2,4 Dioxo 4 M Tolyl Butyric Acid Methyl Ester and Its Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of the electronic structure, which governs the molecule's behavior.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. biointerfaceresearch.com For analogues of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester, DFT calculations are typically employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net
Researchers commonly use hybrid functionals, such as B3LYP, or range-separated functionals like ωB97XD, in conjunction with Pople-style basis sets like 6-31+G(d) or 6-311++G(d,p) to perform these calculations. biointerfaceresearch.comnih.gov The process begins with a geometry optimization to find the lowest energy conformation of the molecule. researchgate.net Subsequent frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). biointerfaceresearch.com
These DFT studies provide crucial data on bond lengths, bond angles, and dihedral angles. For similar keto-ester compounds, DFT calculations have been used to validate molecular structures and understand the electronic distribution within the molecule. mdpi.comnih.gov The calculated geometric parameters are often found to be in good agreement with experimental data from techniques like X-ray crystallography for analogous systems. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| Butanoic Acid Derivative 1 | -6.45 | -1.52 | 4.93 | B3LYP/6-31+G(d) biointerfaceresearch.com |
| Butanoic Acid Derivative 2 | -6.51 | -1.68 | 4.83 | B3LYP/6-31+G(d) biointerfaceresearch.com |
| Butanoic Acid Derivative 3 | -5.99 | -2.87 | 3.12 | B3LYP/6-31+G(d) biointerfaceresearch.com |
| Butanoic Acid Derivative 4 | -6.01 | -2.79 | 3.22 | B3LYP/6-31+G(d) biointerfaceresearch.com |
Tautomeric and Conformational Analysis
Molecules like this compound, which contain a β-dicarbonyl moiety, can exist in several tautomeric forms. The primary equilibrium is between the diketo form and various enol forms. For the closely related 4-phenyl-2,4-dioxobutanoic acid, studies have identified three main forms in solution: the 2,4-diketo form, a 2-enol-4-keto form, and a 2-hydrate-4-keto form. researchgate.net It is expected that the title compound would exhibit a similar tautomeric equilibrium.
The relative stability of these tautomers can be evaluated using quantum chemical calculations. By calculating the total electronic energy of each optimized tautomeric structure, one can predict their equilibrium populations. The solvent environment can significantly influence these equilibria, and computational models often incorporate solvent effects using implicit models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). researchgate.net
In addition to tautomerism, conformational analysis is crucial for understanding the molecule's three-dimensional structure. Rotation around single bonds, such as the C-C bonds in the butyric acid chain and the bond connecting the tolyl group, gives rise to different conformers or rotamers. Computational methods can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. researchgate.net
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry provides powerful tools for predicting the reactivity of molecules. FMO theory is a primary qualitative tool; the locations of the HOMO and LUMO indicate the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov For this compound, the carbonyl carbons are expected to be primary electrophilic sites, susceptible to attack by nucleophiles, as described by the LUMO's localization. cureffi.org The enolizable protons and the aromatic ring are potential nucleophilic centers, which would be reflected in the distribution of the HOMO.
Beyond FMO analysis, global reactivity descriptors derived from DFT calculations can quantify reactivity. These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These parameters are calculated from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule. nih.gov
Furthermore, reaction pathway modeling can be used to study specific chemical reactions. By locating the transition state structures that connect reactants to products, chemists can calculate activation energies and reaction rates, providing a detailed mechanistic understanding of potential transformations.
Spectroscopic Property Predictions and Validation (e.g., UV-Vis via TD-DFT)
Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. mdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. nih.gov
The calculations yield the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org For many organic molecules, the lowest energy electronic transition is the HOMO→LUMO transition, often corresponding to a π → π* charge transfer. nih.gov
To improve accuracy, calculations are often performed using a solvent model to account for the influence of the medium on the electronic transitions. mdpi.com The predicted spectra can then be compared with experimentally recorded spectra to validate the computational method and aid in the assignment of spectral bands. researchgate.net
| Compound Analogue | Phase/Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition Assignment |
|---|---|---|---|---|
| 2-butanone thiosemicarbazone | Gas Phase | 303, 269, 251 | N/A | π → π researchgate.net |
| 2-butanone thiosemicarbazone | DMSO | 301, 269, 250 | 267 | π → π researchgate.net |
| wikipedia.orgwikipedia.org-phenyl-C61 butyric acid methyl ester (PCBM) | Unknown | 349 | ~335 | Not Specified researchgate.netscilit.com |
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals, Reduced Density Gradient)
Noncovalent interactions play a critical role in determining the structure, stability, and function of molecules. For this compound, particularly in its enol tautomer, intramolecular hydrogen bonding is a key feature. An O-H···O hydrogen bond can form between the enolic hydroxyl group and the adjacent keto group, creating a stable six-membered ring.
Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. nih.govresearchgate.net AIM theory analyzes the topology of the electron density to find bond critical points (BCPs) and quantify the strength and nature of the interaction. nih.gov NBO analysis examines charge delocalization and donor-acceptor orbital interactions, providing insight into the electronic stabilization afforded by hydrogen bonding. biointerfaceresearch.com Studies on the analogous 2,4-dioxo-4-phenylbutanoic acid have shown that intramolecular hydrogen bonds in this system are of weak to medium strength. nih.govresearchgate.net
Biosynthetic Considerations and Metabolic Pathways
Investigation of Potential Biosynthetic Routes to Analogous Dioxo Compounds
While a specific biosynthetic pathway for 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester has not been elucidated, the formation of structurally similar 2,4-dioxo-4-aryl-butyric acids in biological systems provides a model for its potential synthesis. A notable example is the biosynthesis of 4-(2-Aminophenyl)-2,4-dioxobutanoic acid, an intermediate in the tryptophan metabolism pathway. hmdb.ca This pathway suggests a potential route involving the enzymatic modification of an amino acid precursor.
A hypothetical biosynthetic pathway for 2,4-Dioxo-4-m-tolyl-butyric acid could be envisioned to start from a modified amino acid, such as a meta-toluyl-substituted amino acid. This precursor could undergo a series of enzymatic reactions, including transamination and oxidation, catalyzed by enzymes analogous to those in the tryptophan metabolism pathway, to form the 2,4-dioxo-butyric acid moiety. The final step would involve esterification to yield the methyl ester, a reaction commonly observed in secondary metabolism.
| Enzyme Class | Potential Role in Biosynthesis | Example from Analogous Pathways |
| Aminotransferases | Transfer of an amino group to an α-keto acid, a key step in amino acid metabolism. | Kynurenine/alpha-aminoadipate aminotransferase in tryptophan metabolism. hmdb.ca |
| Dehydrogenases | Oxidation of hydroxyl groups to form keto groups. | |
| Oxidases | Introduction of oxygen atoms. | |
| Methyltransferases | Transfer of a methyl group to the carboxylic acid, forming the methyl ester. |
Relationship to Natural Product Pathways Featuring the 2,4-Dioxobutanoic Acid Pharmacophore
The 2,4-dioxobutanoic acid moiety is a recognized pharmacophore present in various natural products and synthetic compounds with biological activity. researchgate.net Its presence is often associated with the ability to chelate metal ions, a property that can be crucial for enzyme inhibition.
The most well-documented natural product pathway involving a 2,4-dioxobutanoic acid derivative is the metabolism of tryptophan. hmdb.ca In this pathway, L-kynurenine is converted to 4-(2-aminophenyl)-2,4-dioxobutanoic acid. hmdb.ca This metabolic route highlights how organisms synthesize this particular chemical scaffold from common amino acid precursors. The existence of this pathway suggests that other, similar pathways could exist for the biosynthesis of other 4-aryl-2,4-dioxobutanoic acids.
The 2,4-dioxobutanoic acid core is also found in a variety of synthetic molecules designed as enzyme inhibitors. nih.gov For instance, derivatives of this structure have been investigated as inhibitors of influenza virus polymerase and kynurenine-3-hydroxylase. researchgate.netnih.gov While these are synthetic compounds, their design is often inspired by natural product pharmacophores, further underscoring the biological relevance of the 2,4-dioxobutanoic acid moiety.
| Compound | Pathway/Activity | Significance |
| 4-(2-Aminophenyl)-2,4-dioxobutanoic acid | Tryptophan Metabolism hmdb.ca | A naturally occurring intermediate demonstrating the biosynthesis of the 2,4-dioxobutanoic acid pharmacophore. hmdb.ca |
| 4-Substituted 2,4-dioxobutanoic acid derivatives | Influenza Polymerase Inhibition researchgate.net | Demonstrates the utility of the 2,4-dioxobutanoic acid scaffold in drug design. researchgate.net |
Analytical Methodologies for 2,4 Dioxo 4 M Tolyl Butyric Acid Methyl Ester in Research Contexts
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the molecular structure of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester. These methods provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra would provide definitive evidence for the presence and connectivity of the tolyl, methyl ester, and dioxo-butyric acid moieties.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the m-tolyl group would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group attached to the aromatic ring would produce a singlet at approximately δ 2.4 ppm. The methyl ester protons would also yield a sharp singlet, expected around δ 3.9 ppm. The methylene (B1212753) protons (CH₂) located between the two carbonyl groups would likely appear as a singlet around δ 4.0 ppm, although this can be influenced by tautomerism.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key expected signals include those for the two ketone carbonyls and the ester carbonyl (δ 160-200 ppm), multiple signals for the aromatic carbons of the tolyl ring (δ 120-140 ppm), a signal for the ester methyl carbon (around δ 53 ppm), and a signal for the tolyl methyl carbon (around δ 21 ppm).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH (m-tolyl) | 7.0 - 8.0 (m) | 120 - 140 |
| Ester O-CH₃ | ~3.9 (s) | ~53 |
| Methylene C-CH₂-C | ~4.0 (s) | ~45 |
| Aromatic C-CH₃ | ~2.4 (s) | ~21 |
| Ester C=O | - | ~165 |
| Ketone C=O | - | 190 - 200 |
(s = singlet, m = multiplet). Predicted values are based on standard chemical shift ranges and data from similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to its various carbonyl groups and aromatic system.
Key expected vibrational frequencies include:
C=O Stretching: Strong, distinct peaks between 1680 and 1750 cm⁻¹. The aryl ketone, internal ketone, and ester carbonyls would each have a characteristic absorption in this region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong band for the ester C-O bond, typically found in the 1100-1300 cm⁻¹ range.
Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Signals appearing just below 3000 cm⁻¹.
Interactive Table 2: Expected IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1680 - 1700 | Strong |
| C=O (Internal Ketone) | 1705 - 1725 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1100 - 1300 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (Molecular Formula: C₁₂H₁₂O₄), the molecular weight is 220.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 220. Key fragmentation pathways would likely involve the cleavage of the ester and ketone functionalities.
Interactive Table 3: Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 220 | [C₁₂H₁₂O₄]⁺ | - (Molecular Ion) |
| 189 | [M - OCH₃]⁺ | OCH₃ |
| 161 | [M - COOCH₃]⁺ | COOCH₃ |
| 119 | [CH₃C₆H₄CO]⁺ | C₄H₃O₃ |
| 91 | [C₇H₇]⁺ (Tolyl cation) | C₅H₅O₄ |
Chromatographic Separation and Purity Assessment (e.g., HPLC, LC-MS, UPLC, GC)
Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its higher-resolution counterpart, UPLC, are the primary methods for the purity analysis of non-volatile compounds like this compound. A reversed-phase method would be most suitable.
Stationary Phase: A C18 or C8 column would be effective, separating compounds based on hydrophobicity.
Mobile Phase: A gradient elution using a mixture of water (often with an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed.
Detection: A UV detector would be ideal, as the tolyl group provides strong chromophores, allowing for sensitive detection likely around 254 nm. Purity is determined by the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC or UPLC with a mass spectrometer provides a powerful two-dimensional analysis. LC-MS not only separates the compound from impurities but also confirms the molecular weight of the peak, providing unequivocal identification.
Interactive Table 4: Typical HPLC/UPLC Conditions
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over several minutes) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV at ~254 nm / Mass Spectrometry |
Gas Chromatography (GC)
Gas chromatography is suitable for compounds that are volatile and thermally stable. nih.gov Given its molecular weight, this compound is likely amenable to GC analysis, especially when coupled with mass spectrometry (GC-MS). nih.gov
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would be appropriate.
Injection: A split/splitless inlet would be used, with an injection temperature high enough to ensure rapid volatilization without thermal degradation.
Oven Program: A temperature ramp (e.g., starting at 100°C and increasing to 280°C) would be used to elute the compound.
Detection: A Flame Ionization Detector (FID) provides a quantitative response, while a Mass Spectrometer (MS) detector allows for positive identification of the eluted peak by matching its mass spectrum to predicted fragmentation patterns.
Future Research Directions and Emerging Trends
Unexplored Synthetic Avenues for 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester and its Derivatives
The synthesis of this compound and its analogues presents a fertile ground for methodological innovation. While classical approaches to the formation of β-keto esters and 1,3-dicarbonyl compounds are established, several unexplored avenues could lead to more efficient, sustainable, and diverse synthetic routes.
One key area for exploration is the development of novel catalytic systems. The use of transition-metal catalysts, organocatalysts, or even biocatalysts could offer milder reaction conditions, higher yields, and improved stereoselectivity for the synthesis of chiral derivatives. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable precursor could provide access to enantiomerically enriched hydroxy-keto esters, which are valuable building blocks in medicinal chemistry.
Furthermore, flow chemistry represents a largely untapped approach for the synthesis of this compound and its derivatives. Continuous-flow reactors could enable better control over reaction parameters, reduce reaction times, and allow for safer handling of reactive intermediates. This could be particularly advantageous for large-scale production.
Another promising direction is the exploration of multicomponent reactions. Designing a one-pot synthesis that combines three or more starting materials to construct the this compound scaffold would significantly improve synthetic efficiency by reducing the number of purification steps and minimizing waste.
Finally, the derivatization of the m-tolyl ring offers a plethora of possibilities. Introducing various substituents onto the aromatic ring could modulate the electronic and steric properties of the molecule, leading to a diverse library of analogues with potentially new biological activities or material properties.
Novel Applications and Interdisciplinary Research Opportunities
While the current applications of this compound may be limited, its structural motifs suggest a wide range of potential uses across various scientific disciplines. The presence of the β-keto ester functionality makes it a versatile precursor for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
In the field of medicinal chemistry, this compound could serve as a scaffold for the development of novel therapeutic agents. The 1,3-dicarbonyl moiety is a known pharmacophore in various enzyme inhibitors. For example, analogues of 2,4-dioxo-4-phenylbutanoic acid have been investigated as inhibitors of enzymes such as 1HZP, which is relevant to the development of treatments for tuberculosis. researchgate.net Exploring the inhibitory activity of this compound and its derivatives against a panel of enzymes could uncover new lead compounds for drug discovery.
Beyond pharmaceuticals, the unique reactivity of this compound could be harnessed in materials science. chemimpex.com Its ability to undergo polymerization or be incorporated into polymer backbones could lead to the development of novel materials with tailored thermal, optical, or mechanical properties. For instance, its coordination with metal ions could be explored for the creation of new catalysts or functional metal-organic frameworks (MOFs).
The intersection of chemistry and biology offers further interdisciplinary opportunities. The compound could be used as a chemical probe to study biological pathways or as a starting material for the synthesis of fluorescent labels for bioimaging applications. Its potential as a building block in the synthesis of natural products or their analogues also warrants investigation.
Advanced Computational Modeling for Rational Design of New Analogues
Computational chemistry provides powerful tools for the rational design of new analogues of this compound with enhanced properties. Molecular docking studies, similar to those performed on 2,4-dioxo-4-phenylbutanoic acid analogues, can predict the binding affinity and mode of interaction of new derivatives with specific biological targets. researchgate.net This in silico screening approach can significantly accelerate the identification of promising drug candidates.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogues with their biological activity. These models can then be used to guide the design of new compounds with improved potency and selectivity.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is invaluable for understanding its chemical behavior and for designing new synthetic transformations. For instance, DFT can be used to predict the most reactive sites in the molecule, guiding the development of selective modification strategies.
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. This can provide a deeper understanding of the factors that govern its biological activity or material properties.
Q & A
Q. What are the recommended synthetic routes for 2,4-dioxo-4-m-tolyl-butyric acid methyl ester?
The synthesis of γ-keto esters like this compound typically involves sequential acylation and alkylation steps. For example, acylation of m-tolyl precursors with activated carbonyl reagents (e.g., diketene or acyl chlorides) followed by esterification with methanol under acidic catalysis can yield the target compound. Structural analogs in the evidence highlight the use of Friedel-Crafts acylation for aryl substitution . Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products like over-alkylation or ester hydrolysis.
Q. How can NMR spectroscopy validate the structural integrity of this compound?
Use - and -NMR to confirm the presence of characteristic signals:
- The methyl ester group (COOCH) appears as a singlet at ~3.6–3.8 ppm in -NMR.
- The dioxo moiety (two adjacent carbonyls) generates distinct -NMR peaks at ~170–210 ppm. Compare data with structurally similar compounds, such as methyl 4-oxo-4-(thiophen-2-yl)butanoate, where resonance patterns for aromatic protons and ketones are well-documented .
Q. What chromatographic methods ensure purity and quantification?
Reverse-phase HPLC with UV detection (λ = 210–260 nm) is effective for purity assessment. Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). For quantification, calibrate against certified reference standards, such as those listed in pharmacopeial guidelines for related esters .
Advanced Research Questions
Q. How can instability of the dioxo moiety during storage be mitigated?
The compound’s γ-keto ester group is prone to hydrolysis and keto-enol tautomerism. Store under inert conditions (argon atmosphere) at –20°C in anhydrous solvents (e.g., dried DMSO or acetonitrile). Monitor degradation via periodic HPLC analysis, and consider stabilizing additives like radical scavengers (e.g., BHT) if oxidation is observed .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying reactive sites. Compare with experimental data from analogs like 4-(2,4-dichlorophenoxy)butanoic acid, where carboxyl group torsion angles influence reactivity .
Q. How are trace impurities resolved in synthetic batches?
Impurities may arise from incomplete acylation or esterification. Use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers or diastereomers. For example, the separation of epimers in related compounds requires fine-tuning mobile phase polarity and temperature .
Q. What structural insights can X-ray crystallography provide?
Single-crystal X-ray diffraction reveals conformational details, such as the planarity of the dioxo group and steric effects from the m-tolyl substituent. Compare with structures like 4-(3-methoxyphenoxy)butyric acid ethyl ester, where the carboxyl group’s torsion angle (~174°) impacts intermolecular interactions .
Q. How can synthetic yield be improved for large-scale applications?
Optimize stoichiometry (e.g., excess acylating agent) and employ microwave-assisted synthesis to reduce reaction time. Catalytic methods, such as using p-toluenesulfonic acid for esterification, enhance efficiency. Pilot studies on analogs like methyl 4-oxo-4-phenylbutyrate demonstrate scalability with >80% yield under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
